molecular formula C10H10N2O3 B12694738 2-Benzofurancarboximidamide, N-hydroxy-6-methoxy- CAS No. 84748-14-1

2-Benzofurancarboximidamide, N-hydroxy-6-methoxy-

Cat. No.: B12694738
CAS No.: 84748-14-1
M. Wt: 206.20 g/mol
InChI Key: DSFOBCWXZGLEHL-UHFFFAOYSA-N
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Description

2-Benzofurancarboximidamide, N-hydroxy-6-methoxy- is a chemical compound with the molecular formula C10H10N2O3. It is known for its unique structure, which includes a benzofuran ring substituted with a carboximidamide group and a methoxy group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofurancarboximidamide, N-hydroxy-6-methoxy- typically involves the reaction of benzofuran derivatives with appropriate reagents to introduce the carboximidamide and methoxy groups. One common method involves the use of benzofuran-2-carboxylic acid as a starting material, which is then reacted with hydroxylamine to form the N-hydroxy derivative. Subsequent reactions with methoxy reagents under controlled conditions yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzofurancarboximidamide, N-hydroxy-6-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2-Benzofurancarboximidamide, N-hydroxy-6-methoxy- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding.

    Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzofurancarboximidamide, N-hydroxy-6-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anticancer activity by inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzofurancarboximidamide, N-hydroxy-5-methoxy-
  • 2-Benzofurancarboximidamide, N-hydroxy-7-methoxy-
  • 2-Benzofurancarboximidamide, N-hydroxy-6-ethoxy-

Uniqueness

2-Benzofurancarboximidamide, N-hydroxy-6-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research .

Properties

CAS No.

84748-14-1

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

N'-hydroxy-6-methoxy-1-benzofuran-2-carboximidamide

InChI

InChI=1S/C10H10N2O3/c1-14-7-3-2-6-4-9(10(11)12-13)15-8(6)5-7/h2-5,13H,1H3,(H2,11,12)

InChI Key

DSFOBCWXZGLEHL-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C=C(O2)/C(=N\O)/N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(O2)C(=NO)N

Origin of Product

United States

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